(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736641 | |
| Record name | 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029715-21-6 | |
| Record name | 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biocatalytic Reduction of 2-pyridine-1-pyrroline (Imine Reductase Method)
One of the most efficient and selective methods for preparing (S)-2-(pyrrolidin-3-yloxy)pyridine derivatives involves biocatalysis using imine reductase enzymes (IREDs) or genetically engineered bacteria expressing these enzymes.
Step (a): Amplification culture of imine reductase-expressing genetically engineered bacteria in a fermentation medium. Induction of target protein expression is achieved by adding IPTG or lactose.
Step (b): Harvested bacterial cells or crude enzyme extracts are suspended in a buffer solution (pH 6.0–10.0). The substrate 2-pyridine-1-pyrroline is added at concentrations of 10–100 g/L (optimal ~70 g/L).
Step (c): The bioreduction reaction proceeds at 20–40 °C with agitation (200 rpm) for 2–24 hours, converting the imine substrate to the (S)-2-(pyrrolidin-3-yloxy)pyridine.
Step (d): Post-reaction, the mixture is centrifuged, and the supernatant is basified using inorganic bases such as sodium hydroxide, potassium hydroxide, or sodium carbonate.
Step (e): The product is extracted with organic solvents like dichloromethane, ethyl acetate, or methyl tert-butyl ether, dried over a drying agent, filtered, and the solvent is removed by rotary evaporation.
The process yields the target (S)-enantiomer with over 80% yield.
The method benefits from high stereoselectivity due to enzymatic catalysis.
| Parameter | Conditions | Notes |
|---|---|---|
| Substrate concentration | 10–100 g/L (optimal ~70 g/L) | 2-pyridine-1-pyrroline |
| Reaction temperature | 20–40 °C | Enzyme activity range |
| Buffer pH | 6.0–10.0 | Phosphate, Tris-HCl, bicarbonate, carbonate buffers possible |
| Agitation speed | 200 rpm | Ensures proper mixing |
| Reaction time | 2–24 hours | Depends on substrate conversion |
| Extraction solvents | Dichloromethane, ethyl acetate, methyl tert-butyl ether | For product isolation |
| Yield | >80% | High efficiency |
This method is described in detail in patent CN112795603A, highlighting its industrial applicability and scalability.
Chemical Synthetic Routes
While biocatalysis is preferred for stereoselectivity, chemical synthesis routes to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride or related derivatives often involve nucleophilic substitution and controlled reaction conditions.
Starting from pyridine derivatives, the introduction of the pyrrolidin-3-yloxy group is achieved via nucleophilic substitution reactions using pyrrolidine or its derivatives.
The reaction is often base-promoted, sometimes involving three-component reactions with β-enamino imides, aromatic aldehydes, and malononitrile to build the heterocyclic framework.
Reaction conditions require controlled temperature and the presence of catalysts to improve yield and selectivity.
The final product is converted into the dihydrochloride salt to enhance solubility and stability.
Large-scale production may use automated reactors and continuous flow systems to maintain consistent quality and scalability.
Common reagents include bases for deprotonation and nucleophilic activation, and solvents suitable for the reaction and extraction steps.
Purification typically involves crystallization of the dihydrochloride salt.
This approach is described in industrial synthesis summaries, emphasizing the need for precise control of reaction parameters to achieve the desired enantiomer and purity.
Comparative Analysis of Preparation Methods
| Aspect | Biocatalytic Method (Imine Reductase) | Chemical Synthetic Route |
|---|---|---|
| Selectivity | High enantioselectivity (>80% yield of (S)-enantiomer) | Moderate; requires chiral catalysts or resolution |
| Reaction Conditions | Mild (20–40 °C, aqueous buffer) | Often requires elevated temperatures, organic solvents |
| Environmental Impact | Green chemistry approach, less hazardous waste | May involve harsher chemicals and solvents |
| Scalability | Suitable for industrial scale with fermentation | Scalable with continuous flow reactors |
| Purification | Extraction and solvent removal | Crystallization of salt form |
| Time Efficiency | 2–24 hours reaction time | Variable, depending on reaction complexity |
Summary of Key Research Findings
The use of imine reductase enzymes or whole-cell biocatalysts provides a highly efficient, stereoselective route to this compound with yields exceeding 80% under mild conditions.
Buffer systems such as phosphate or Tris hydrochloride maintain optimal pH for enzymatic activity, crucial for high conversion rates.
The choice of organic solvent for extraction affects product recovery and purity, with dichloromethane and ethyl acetate being effective.
Chemical synthesis routes require careful control of reaction parameters and catalysts to achieve stereoselectivity and avoid racemization.
Chemical and Physical Data Table for this compound
| Property | Data |
|---|---|
| Molecular Formula | C10H15Cl2N2O |
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | 2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine dihydrochloride |
| SMILES | C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl |
| Physical Form | Crystalline solid (dihydrochloride salt) |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Data not specifically reported |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential for development in pharmaceutical contexts, particularly due to its ability to interact with biological systems. Research indicates that it may influence various biochemical pathways, although specific targets remain under investigation. The biological activity of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is often assessed through bioassays that evaluate effects on cell viability, proliferation, and other biochemical markers .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies can provide insights into its pharmacodynamics and pharmacokinetics, which are essential for optimizing its therapeutic potential.
Case Studies and Research Findings
Currently, comprehensive case studies specifically focused on this compound are scarce, indicating that the compound may still be in early stages of research. However, ongoing studies in laboratories may yield significant insights into its pharmacological properties and potential uses in medicine.
Mechanism of Action
The mechanism of action of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
The following table summarizes key structural and physicochemical differences between (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Stereochemistry | Hydrochloride Form | Similarity Score* |
|---|---|---|---|---|---|---|
| This compound | 1029715-21-6 | C₉H₁₄Cl₂N₂O | None | S | Dihydrochloride | 1.00 |
| (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | 1260613-92-0 | C₉H₁₄Cl₂N₂O | None | R | Dihydrochloride | 0.98 |
| 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride | 1713162-92-5 | C₁₀H₁₆Cl₂N₂O₂ | Methoxy at pyridine position 6 | N/A | Dihydrochloride | 0.98 |
| 2-(Pyrrolidin-3-yloxy)pyridine (free base) | 253603-61-1 | C₉H₁₂N₂O | No hydrochloride | N/A | None | 0.98 |
| (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | 1286207-32-6 | C₉H₁₂ClN₃O₃ | Nitro at pyridine position 3 | S | Hydrochloride | 0.93 |
| (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride | 1067659-49-7 | C₁₀H₁₅Cl₂N₂O | Methylene linker between O and pyridine | R | Dihydrochloride | N/A |
*Similarity scores based on structural and functional group alignment (1.00 = identical backbone) .
Key Findings:
Stereochemistry : The (R)-enantiomer (CAS: 1260613-92-0) exhibits a lower similarity score (0.98) compared to the (S)-form, highlighting the importance of chirality in pharmacological activity .
Substituent Effects :
- Methoxy Group : The addition of a methoxy group at position 6 (CAS: 1713162-92-5) slightly reduces similarity (0.98) but may enhance lipophilicity or alter binding kinetics .
- Nitro Group : Substitution with a nitro group at position 3 (CAS: 1286207-32-6) significantly lowers similarity (0.93), likely due to increased steric hindrance and electronic effects .
Hydrochloride Form : The free base (CAS: 253603-61-1) shows comparable similarity (0.98) but lacks the enhanced solubility of the dihydrochloride salt, which is critical for bioavailability in drug formulations .
Physicochemical and Pharmacological Comparisons
- Solubility: Dihydrochloride salts (e.g., CAS: 1029715-21-6) generally exhibit superior aqueous solubility compared to free bases or mono-hydrochloride forms (e.g., CAS: 1286207-32-6) .
- Stability : The nitro-substituted derivative (CAS: 1286207-32-6) may be less stable under reducing conditions due to the nitro group’s reactivity .
- Biological Activity : Enantiomeric pairs (S vs. R) often show divergent binding affinities. For example, (S)-forms are frequently prioritized in drug development due to higher target specificity .
Biological Activity
(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a pyrrolidine moiety. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological assays and pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its interactions with biological systems. Key areas of focus include:
- Pharmacological Applications : The compound is being studied for its effects on various biological systems, including potential therapeutic applications in neuropharmacology and oncology.
- Mechanisms of Action : Understanding how this compound interacts with cellular targets is crucial for elucidating its pharmacological profile.
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may influence neurotransmitter systems or modulate specific signaling pathways involved in cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyrrolidin-3-yloxy)pyridine | Similar pyridine core; different substituents | Antidepressant effects |
| 2-(Piperidin-4-yloxy)pyridine | Piperidine instead of pyrrolidine | Neuroprotective properties |
| 4-(Morpholinomethyl)pyridine | Morpholine ring; varied pharmacological effects | Antimicrobial activity |
This comparison highlights how variations in substituents can significantly influence the biological activity of similar compounds.
Research Findings and Case Studies
Recent research has begun to shed light on the potential applications and efficacy of this compound:
- Neuropharmacological Studies : Initial studies indicate that this compound may have neuroprotective effects, potentially through modulation of cholinergic signaling pathways. These findings are particularly relevant for conditions such as Alzheimer's disease where cholinergic dysfunction is prevalent .
- Cancer Studies : There is emerging evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, preliminary assays have demonstrated that it can induce apoptosis in hypopharyngeal tumor cells more effectively than conventional chemotherapeutics like bleomycin .
- Bioassays : Various bioassays have been conducted to evaluate the compound's effects on cell viability and proliferation. Early results indicate promising activity that warrants further investigation into its therapeutic potential.
Q & A
Q. What are the key structural features and physicochemical properties of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride?
The compound features a pyridine ring substituted with a pyrrolidine moiety via an ether linkage at the 2-position, with the dihydrochloride salt enhancing solubility and stability. Key properties include:
- Molecular formula : Likely (analogous to structurally similar compounds in and ).
- Solubility : Expected to be highly water-soluble due to the dihydrochloride form (similar to BYK 191023 dihydrochloride, soluble to 100 mM) .
- Stability : Stable under normal storage conditions but sensitive to strong oxidizers or extreme pH (based on safety data for related compounds) .
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Synthesis typically involves:
- Step 1 : Nucleophilic substitution between 2-chloropyridine and (S)-pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) .
- Step 2 : Salt formation via HCl treatment to precipitate the dihydrochloride form.
Critical factors: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Higher temperatures (>100°C) may degrade sensitive intermediates.
- Purification : Recrystallization or column chromatography ensures >99% purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
- Safety protocols : Use PPE (gloves, goggles) to avoid skin/eye irritation; work in a fume hood to minimize inhalation risks .
- Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal to avoid HCl release .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine moiety influence biological activity compared to the R-enantiomer?
The (S)-enantiomer exhibits distinct binding interactions due to spatial orientation. For example:
- Receptor selectivity : In nicotinic acetylcholine receptor studies, (S)-configured analogs (e.g., ABT-089) show higher affinity for α4β2 receptors than R-forms, attributed to optimal hydrogen bonding with chiral binding pockets .
- Enzyme inhibition : Stereochemistry can alter IC50 values by orders of magnitude (e.g., iNOS inhibition in ).
Method : Use chiral HPLC to separate enantiomers and compare activity in target assays .
Q. What experimental strategies assess selectivity for enzyme isoforms like iNOS versus eNOS/nNOS?
- In vitro assays : Measure IC50 values using recombinant iNOS, eNOS, and nNOS isoforms under standardized conditions (e.g., NADPH consumption or NO production assays) .
- Competitive binding studies : Use radiolabeled inhibitors (e.g., H-L-NMMA) to evaluate displacement by the compound.
- Structural analysis : Molecular docking simulations can predict interactions with isoform-specific residues (e.g., iNOS Glu377 vs. eNOS Asp602) .
Q. How can contradictions in reported IC50 values across experimental models be resolved?
- Variable control : Standardize assay conditions (pH, temperature, cofactors like tetrahydrobiopterin for NOS assays) .
- Cross-validation : Compare results from fluorescence-based, chemiluminescent, and radiometric assays.
- Data normalization : Express IC50 relative to a reference inhibitor (e.g., L-NAME for NOS) to account for batch-to-batch enzyme variability .
Q. What in vivo models are appropriate for pharmacokinetic/pharmacodynamic (PK/PD) studies?
- Rodent models : Use LPS-induced septic shock models to evaluate iNOS inhibition efficacy (e.g., measure blood pressure stabilization, as in ) .
- Dosing routes : Intraperitoneal or oral administration to assess bioavailability.
- Analytical methods : LC-MS/MS for plasma/tissue quantification; microdialysis for real-time brain penetration analysis (if targeting CNS receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
